Regioselective C2-Tosylation Preserves Free C3 and C4 Hydroxyls for Epoxide Formation vs. Di-Tosylated Analog That Blocks All Functionality
The mono-tosylation at C2 in CAS 3868-05-1 leaves the C3 and C4 hydroxyl groups free and available for subsequent intramolecular epoxide formation, a transformation that is entirely blocked in the 2,4-di-O-tosyl analog (CAS 36920-98-6) due to complete hydroxyl protection [1]. The 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose scaffold (CAS 6167-32-8), an epoxide derivative, is directly accessible from CAS 3868-05-1 via base treatment but cannot be formed from the di-tosylated compound without selective deprotection steps [2].
| Evidence Dimension | Free hydroxyl count available for epoxide formation |
|---|---|
| Target Compound Data | 2 free hydroxyls (C3-OH and C4-OH) available for intramolecular SN2 displacement |
| Comparator Or Baseline | 1,6-Anhydro-2,4-di-O-tosyl-β-D-glucopyranose: 0 free hydroxyls |
| Quantified Difference | Complete functional blockade vs. full synthetic access to 1,6:3,4-dianhydro epoxide intermediates |
| Conditions | Base-mediated epoxide formation in methanol or aqueous pyridine |
Why This Matters
This differential accessibility to epoxide intermediates determines whether synthetic routes toward 3,4-modified carbohydrate derivatives are feasible at all.
- [1] Černý, M., et al. (1971). Syntheses with anhydro sugars. Part VI. The reactivity of 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose. Collection of Czechoslovak Chemical Communications, 36(4), 1151-1157. View Source
- [2] Černý, M., et al. (1978). Preparation of 1,6:3,4-dianhydro-β-D-altropyranose as starting substance for the synthesis of 3-substituted D-mannose derivatives. Collection of Czechoslovak Chemical Communications, 43(9), 2331-2342. View Source
